molecular formula C16H24O4 B13766601 2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate CAS No. 52892-98-5

2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate

Cat. No.: B13766601
CAS No.: 52892-98-5
M. Wt: 280.36 g/mol
InChI Key: DGRRQUOLUFIUOH-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate is a chemical compound known for its unique structure and properties. It is a derivative of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, which is an aliphatic diol used in the synthesis of polymeric materials. This compound is particularly significant in the field of polymer chemistry due to its ability to form rigid and stable polymers.

Preparation Methods

The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate typically involves the following steps:

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate undergoes various chemical reactions, including:

    Polymerization: This compound is primarily used in polymerization reactions to form high-performance polymers. The methacrylate groups participate in free radical polymerization, leading to the formation of cross-linked polymer networks.

    Substitution Reactions: The compound can undergo substitution reactions where the methacrylate groups are replaced by other functional groups under specific conditions.

    Oxidation and Reduction: While the core cyclobutane ring is relatively stable, the methacrylate groups can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include radical initiators for polymerization, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically high-molecular-weight polymers with enhanced mechanical and thermal properties .

Scientific Research Applications

2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of advanced polymeric materials, including high-performance plastics and resins.

    Biomedical Engineering: The compound is explored for use in biomedical devices and implants due to its biocompatibility and mechanical strength.

    Coatings and Adhesives: Its ability to form durable and stable polymers makes it suitable for use in coatings and adhesives in various industrial applications.

    Optoelectronics: The compound is investigated for use in optoelectronic devices due to its optical clarity and stability

Mechanism of Action

The mechanism by which 2,2,4,4-Tetramethyl-1,3-cyclobutanediyl bismethacrylate exerts its effects is primarily through polymerization. The methacrylate groups undergo free radical polymerization, leading to the formation of cross-linked polymer networks. These networks provide the resulting polymers with enhanced mechanical strength, thermal stability, and chemical resistance. The molecular targets and pathways involved in these reactions are primarily the methacrylate groups and the radical initiators used to initiate the polymerization process .

Properties

CAS No.

52892-98-5

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

[2,2,4,4-tetramethyl-3-(2-methylprop-2-enoyloxy)cyclobutyl] 2-methylprop-2-enoate

InChI

InChI=1S/C16H24O4/c1-9(2)11(17)19-13-15(5,6)14(16(13,7)8)20-12(18)10(3)4/h13-14H,1,3H2,2,4-8H3

InChI Key

DGRRQUOLUFIUOH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1C(C(C1(C)C)OC(=O)C(=C)C)(C)C

Origin of Product

United States

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